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Compound of Interest

Compound Name: 1,2-(Trisdimethylaminosilyl)ethane

CAS No.: 20248-45-7

Cat. No.: B14712470

Get Quote

Subtitle: Controlling the Silicon-Carbon-Nitride Lattice for Bio-Passivation and Barrier

Applications

Executive Summary
Silicon Carbonitride (SiCN) is a ternary ceramic alloy occupying a unique material space

between Silicon Carbide (SiC) and Silicon Nitride (Si

N

). For researchers in drug delivery and bio-electronics, SiCN offers a critical advantage:
tunability. By adjusting the atomic ratio of Carbon to Nitrogen, the film’s properties can be
shifted from a high-k dielectric barrier (Si

N

-like) to a chemically inert, hemocompatible coating (SiC-like).

This guide provides two validated protocols for synthesizing SiCN films: PECVD (Plasma-

Enhanced Chemical Vapor Deposition) for precise stoichiometry control, and Reactive
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Magnetron Sputtering (PVD) for physical deposition. It focuses on the causal relationship

between gas flow ratios and the resulting microstructural properties.

The Mechanism of Tunability
The synthesis of SiCN is a competitive reaction. In a plasma environment containing Silicon,

Carbon, and Nitrogen species, Silicon preferentially bonds with Nitrogen (Bond Energy: 470

kJ/mol) over Carbon (Bond Energy: 435 kJ/mol).

High Nitrogen Flow: Nitrogen "scavenges" Silicon, suppressing Si-C bond formation. The film

becomes SiN

:H-like (lower refractive index, higher breakdown voltage).

Low/Zero Nitrogen Flow: Silicon is forced to bond with Carbon. The film becomes SiC

:H-like (higher refractive index, extreme chemical inertness, increased hydrophobicity).

Visualization: The Tuning Logic Pathway
The following diagram illustrates how process parameters dictate the film's final biological and

physical properties.
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Figure 1: Causal pathway showing how gas flow adjustments physically alter the film matrix

and resulting properties.
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Protocol A: PECVD Synthesis (Silane-Methane-
Ammonia)
Best for: Precise stoichiometry control, conformal coating of complex geometries (e.g., stents,

microneedles). Precursor System: SiH

(Silane), CH

(Methane), NH

(Ammonia).

Experimental Setup
Reactor: Parallel-plate RF PECVD (13.56 MHz).

Substrate Temp: 250°C – 350°C (Critical for density).

Base Pressure: < 10

Torr.[1]

Step-by-Step Methodology
Chamber Conditioning:

Run an N

plasma (100W, 10 min) to desorb moisture from chamber walls. Moisture acts as an
oxygen contaminant, creating SiOCN instead of SiCN.

Gas Stabilization:

Introduce gases according to the Target Composition Table (below).

Allow flow to stabilize for 60 seconds before igniting plasma to prevent initial gradient

layers.

Deposition:
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Ignite RF Plasma at Low Power Density (0.1 – 0.3 W/cm²).

Note: High power can cause excessive ion bombardment, inducing compressive stress

which may delaminate the film from metallic substrates.

Termination:

Turn off RF power first, then cut SiH

flow.

Maintain N

flow for 5 minutes to purge hazardous residuals.

Target Composition Table (Tuning Guide)
Data derived from refractive index correlations [1, 2].

Desired
Property

Application
SiH

(sccm)

CH

(sccm)

NH

(sccm)

Resulting
Index (n)

Si

N

-like

Dielectric

Insulation
10 0 40 ~1.85

Balanced

SiCN

General

Passivation
10 20 10 ~2.00

SiC-like (High

C)

Chemical

Barrier / Inert
10 40 2 ~2.25
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Critical Insight: As NH

flow decreases, the deposition rate typically drops because Ammonia lowers the

activation energy for Silane dissociation. You may need to increase deposition time

for High-C films.

Protocol B: Reactive Magnetron Sputtering (PVD)
Best for: Low-temperature substrates (polymers/drug reservoirs) that cannot withstand PECVD

temperatures. Source: Solid SiC Target or Si Target.

Experimental Setup
Target: Polycrystalline SiC (99.99%) OR Single Crystal Si.

Gases: Ar (Sputtering gas), N

(Reactive gas), CH

(Optional C source).

Power: RF Magnetron (to avoid arcing on insulating targets).

Step-by-Step Methodology
Sputter Cleaning:

Apply -600V bias to the substrate in Ar plasma for 5 minutes. This removes native oxides,

ensuring adhesion to the implant/device.

Target Pre-Sputtering:

Sputter the target with the shutter closed for 10 minutes. This removes the "poisoned"

layer (surface oxides/nitrides formed between runs).
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Reactive Deposition:

Base Condition: Ar flow fixed at 20 sccm.

Variable: Introduce N

flow.

Power: 150W RF.

Tuning Logic:

0 sccm N

: Results in pure a-SiC (Hardness ~25 GPa).

High N

(>10 sccm): Nitrogen replaces Carbon in the lattice. Hardness decreases, but optical
transparency increases.

Characterization & Validation
To ensure the protocol succeeded, use these self-validating checks:

FTIR Spectroscopy (Chemical Validation)
You must confirm the presence of the Si-C-N triangle. Look for these specific absorption bands:

800–1000 cm

: Si-N stretching (Broad peak).

750–850 cm

: Si-C stretching (Often overlaps with Si-N; deconvolution required).

2100–2200 cm

: Si-H (Indicates hydrogen content; lower is generally better for barrier properties).
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Ellipsometry (Rapid Process Control)
Measure the Refractive Index (n) at 632 nm.

If n < 1.9: The film is Nitrogen-rich (check for excess NH

).

If n > 2.1: The film is Carbon-rich (check for excess CH

or insufficient NH

).

Applications in Drug Development & Bio-MEMS
While SiCN is traditionally an electronic material, its application in therapeutic devices is

growing due to its hermeticity.

Diffusion Barriers for Implantable Electronics:

SiCN films (High C content) act as superior barriers to Sodium (Na+) ions compared to

SiO

, preventing corrosion of electronics in saline body fluids [3].

Drug Eluting Stents:

The hydrophobic nature of Carbon-rich SiCN allows for tunable drug release rates. A SiCN

cap layer can slow down the elution of hydrophilic drugs.

Hemocompatibility:

SiCN coatings have shown reduced platelet adhesion compared to Titanium, making them

ideal candidates for cardiovascular implants [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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